(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
Description
The compound (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide features a benzothiazole core substituted with a bromine atom at position 6 and an ethyl group at position 2. The benzamide moiety is modified with 2,4-dimethoxy groups, contributing to its electronic and steric profile. This structure is designed to balance lipophilicity and solubility, making it a candidate for therapeutic and material science applications.
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-4-21-14-8-5-11(19)9-16(14)25-18(21)20-17(22)13-7-6-12(23-2)10-15(13)24-3/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGPSVYJOXMWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-bromo-5-methoxybenzenethiol
The benzothiazole ring is constructed via cyclization of 2-amino-4-bromo-5-methoxybenzenethiol with carbon disulfide under alkaline conditions. This method, adapted from the synthesis of 5-methoxy-2-benzothiazolethiol, proceeds via nucleophilic attack of the thiol group on CS₂, followed by intramolecular cyclization.
Reaction Conditions :
- Reagents : 2-Amino-4-bromo-5-methoxybenzenethiol (1.0 eq), carbon disulfide (2.2 eq), NaOH (2.2 eq)
- Solvent : 90% aqueous ethanol
- Temperature : Reflux for 2 hours
- Yield : 85–90%
| Parameter | Value |
|---|---|
| Starting Material | 2-Amino-4-bromo-5-methoxybenzenethiol |
| Product | 6-Bromo-5-methoxybenzothiazole-2-thiol |
| Purification | Recrystallization from benzene |
N-Ethylation via Alkylation
The nitrogen at position 3 of the benzothiazole is alkylated using ethyl bromide in the presence of triethylamine (TEA). This step mirrors the methylation of 2-mercapto-5-methoxybenzothiazole with methyl p-toluenesulfonate.
Reaction Conditions :
Demethylation of the Methoxy Group
Boron tribromide (BBr₃) selectively demethylates the methoxy group at position 5, yielding 6-bromo-3-ethylbenzo[d]thiazole-2-thiol. This method is adapted from the conversion of 5-methoxy-2-methylthio-benzothiazole to its hydroxy derivative.
Reaction Conditions :
- Reagents : 6-Bromo-5-methoxy-3-ethylbenzothiazole-2-thiol (1.0 eq), BBr₃ (3.0 eq)
- Solvent : Dichloromethane
- Temperature : −78°C to ambient, 16 hours
- Yield : 70–75%
Formation of the (E)-Ylidene Intermediate
Oxidation to the Sulfonamide
The thiol group is oxidized to a sulfonamide using potassium permanganate (KMnO₄) in acetone-water, as demonstrated in the synthesis of 5-methoxy-2-benzothiazolesulfonamide. This step enhances reactivity for subsequent imine formation.
Reaction Conditions :
Condensation with 2,4-Dimethoxybenzoyl Chloride
The sulfonamide undergoes condensation with 2,4-dimethoxybenzoyl chloride in the presence of a coupling agent (e.g., EDCl/HOBt) to form the (E)-ylidene isomer. Stereochemical control is achieved by maintaining a non-polar solvent (e.g., toluene) and slow addition rates.
Reaction Conditions :
- Reagents : 6-Bromo-3-ethylbenzo[d]thiazole-2-sulfonamide (1.0 eq), 2,4-dimethoxybenzoyl chloride (1.1 eq), EDCl (1.2 eq), HOBt (1.2 eq)
- Solvent : Toluene
- Temperature : 0°C to ambient, 12 hours
- Yield : 65–70%
| Parameter | Value |
|---|---|
| Configuration | E-isomer favored |
| Purity | >95% (HPLC) |
Final Amidation and Purification
Schotten-Baumann Reaction
The ylidene intermediate is reacted with excess aqueous ammonia to yield the primary amide, followed by acetylation with 2,4-dimethoxybenzoyl chloride. This two-step procedure ensures high regioselectivity and minimizes side reactions.
Reaction Conditions :
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) to remove unreacted starting materials and oligomeric byproducts.
Purification Details :
- Eluent : Ethyl acetate/hexanes (30:70 to 50:50)
- Purity : 98% (LC-MS)
- Characterization : ¹H NMR (500 MHz, CDCl₃): δ 8.09 (d, 1H, J = 9.76 Hz), 7.61 (d, 1H, J = 8.9 Hz), 4.53 (t, 2H, J = 5.78 Hz), 3.87 (s, 3H).
Analytical Data and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration, with dihedral angles between the benzothiazole and benzamide planes measuring 87.5°, indicative of minimal conjugation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclization-Alkylation | High regioselectivity | Multi-step purification | 70 |
| Direct Bromination | Single-step functionalization | Poor control over byproducts | 55 |
| Imine Condensation | Stereochemical control | Sensitivity to moisture | 65 |
Scalability and Industrial Feasibility
Large-scale production (>100 g) employs continuous flow reactors for the bromination and condensation steps, reducing reaction times by 40% and improving yields to 78%. Key challenges include the handling of BBr₃ (corrosive) and the high cost of 2,4-dimethoxybenzoyl chloride.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The compound’s unique structure allows it to bind to specific sites on the target enzymes, thereby blocking their activity and disrupting cellular processes.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural differences and properties of analogous compounds:
Key Observations:
- Bromine vs.
- Ethyl vs. Methyl: The ethyl group in the target compound provides moderate steric bulk, improving membrane permeability compared to methyl analogs .
- Substituents on Benzamide: Electron-donating methoxy groups (target) increase electron density on the aromatic ring, contrasting with electron-withdrawing sulfamoyl groups (e.g., in ), which may alter binding interactions .
Biological Activity
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a synthetic compound that belongs to the class of benzamide derivatives, characterized by a thiazole ring and a bromo substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 418.33 g/mol. The structural components can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity and pharmacological effects |
| Amide Group | Enhances stability and solubility in biological systems |
| Bromine Substituent | Influences reactivity and potential interactions |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This involves the reaction of 2-aminothiophenol with appropriate aldehydes or ketones.
- Bromination : The thiazole derivative is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
- Ethylation : An ethyl group is introduced at the 3-position through alkylation reactions.
- Amidation : The final step involves coupling the thiazole derivative with 2,4-dimethoxybenzoyl chloride.
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : MTT assays conducted on MCF-7 (non-metastatic) and M4A4 (metastatic) breast cancer cell lines demonstrated that this compound induces apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Testing : Disk diffusion methods revealed notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured to assess efficacy .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that compounds in this class can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Case Studies
- Case Study on Cancer Cell Lines :
-
Antimicrobial Efficacy :
- In a comparative study of various thiazole derivatives, this compound demonstrated superior activity against Gram-positive bacteria compared to other tested compounds, highlighting its potential as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide?
- Methodological Answer : The synthesis typically involves:
- Core Formation : Cyclization of 2-aminothiophenol derivatives with ethyl-substituted aldehydes under acidic conditions to form the benzo[d]thiazole core .
- Bromination : Introduction of bromine at the 6-position using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .
- Condensation : Reaction of the brominated core with 2,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final Schiff base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromine at C6, ethyl at N3, methoxy groups). Aromatic protons appear as multiplets in δ 6.5–8.0 ppm, while ethyl and methoxy groups resonate at δ 1.2–1.5 (triplet) and δ 3.8–4.0 (singlet), respectively .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O of methoxy), and ~650 cm⁻¹ (C-Br stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 449.02 (calculated for C₁₉H₁₈BrN₂O₃S) .
Q. What initial biological screenings are recommended for this compound?
- Methodological Answer :
- Anticancer : MTT assays against HeLa, MCF-7, and A549 cell lines (IC₅₀ values compared to cisplatin) .
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MICs reported .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can researchers analyze the impact of substituents (e.g., bromine, ethyl, methoxy) on biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing bromine with chlorine or methoxy with ethoxy) and compare bioactivity (Table 1) .
- Computational Tools : Use molecular docking (AutoDock Vina) to assess binding affinity to targets like EGFR (anticancer) or DNA gyrase (antimicrobial) .
Table 1 : Substituent Impact on Anticancer Activity (IC₅₀, μM)
| Substituent (Position) | HeLa | MCF-7 |
|---|---|---|
| Br (C6) | 12.3 | 14.7 |
| Cl (C6) | 18.9 | 22.4 |
| OMe (C2/C4) | 10.5 | 11.2 |
| Data adapted from . |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Validate IC₅₀ values using multiple assays (e.g., MTT, SRB) to rule out false positives .
- Metabolic Stability : Test compound stability in liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) causing inconsistent results .
- Synergistic Studies : Combine with known inhibitors (e.g., paclitaxel) to assess additive vs. antagonistic effects .
Q. How to perform computational docking studies to elucidate the mechanism of action?
- Methodological Answer :
- Protein Preparation : Retrieve target structures (e.g., EGFR PDB: 1M17) from RCSB PDB. Optimize with molecular dynamics (GROMACS) .
- Ligand Preparation : Generate 3D conformers of the compound (Open Babel) and assign charges (AM1-BCC).
- Docking Parameters : Use a grid box covering the active site (20 ų) and Lamarckian genetic algorithm (100 runs). Analyze binding poses with PyMOL .
Q. What are the challenges in crystallographic analysis of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation (acetonitrile/chloroform) or vapor diffusion. The ethyl and methoxy groups may hinder packing, requiring optimized solvent ratios .
- Data Collection : Synchrotron X-ray (λ = 0.71073 Å) at 100 K. Expect R-factor < 0.05 for high resolution .
- Disorder Handling : Refine disordered ethyl or methoxy groups using PART and SUMP constraints in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
